

In Vitro Profile of Bucetin: A Technical Overview of Preclinical Research

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Compound of Interest

Compound Name: **Bucetin**

Cat. No.: **B10753168**

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Abstract

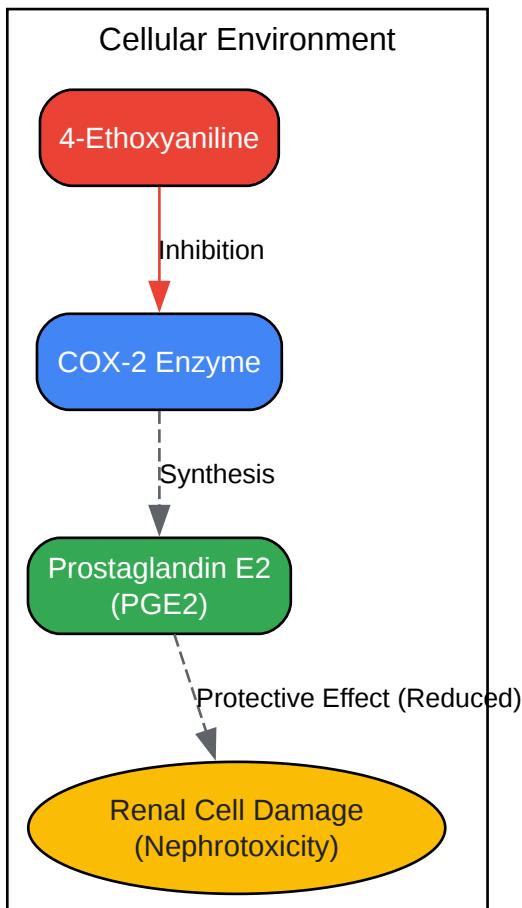
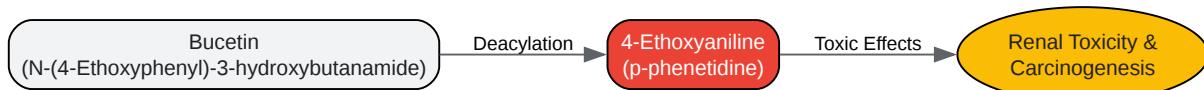
Bucetin, an analgesic and antipyretic agent formerly marketed in Germany, was withdrawn in 1986 due to significant renal toxicity and concerns regarding its carcinogenic potential.^{[1][2]} This technical guide provides a comprehensive overview of the available in vitro data concerning **Bucetin** and its principal metabolite, 4-ethoxyaniline, which is largely implicated in its toxicological profile. Due to the withdrawal of **Bucetin** from the market decades ago, publicly available, detailed in vitro studies with specific quantitative data, such as IC₅₀ values for cytotoxicity and enzyme inhibition, are scarce. This document synthesizes the existing mechanistic understanding and highlights the pivotal role of its metabolite in **Bucetin**-induced toxicity, focusing on its effects on renal cells and key inflammatory pathways.

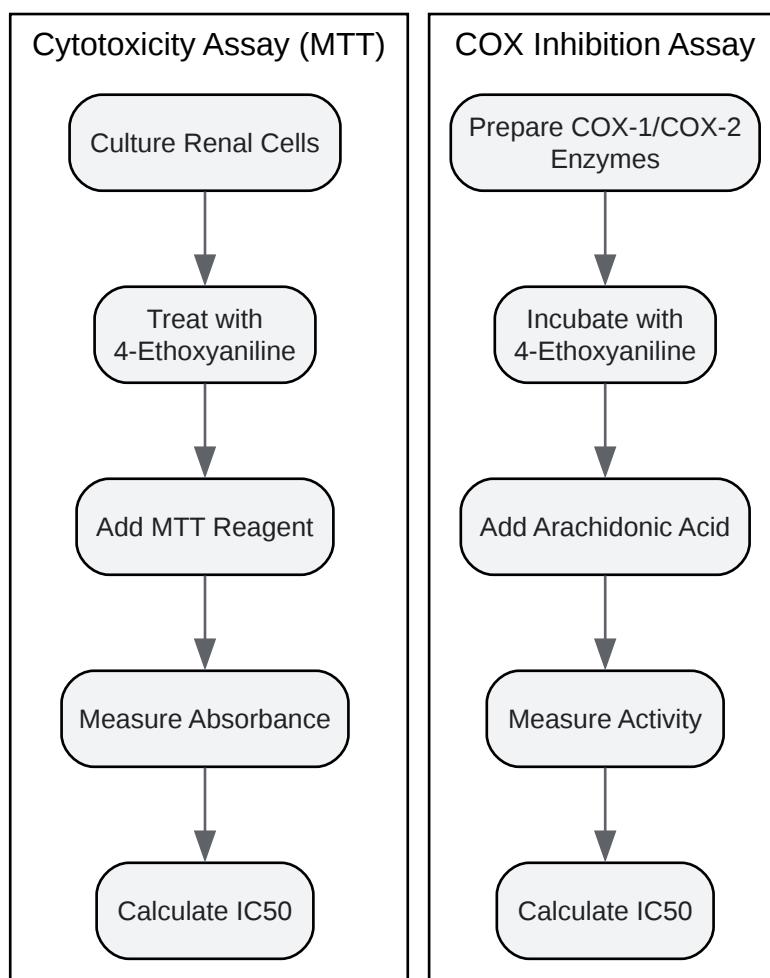
Introduction

Bucetin, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, shares structural similarities with phenacetin.^[3] Its clinical use was terminated following reports of severe adverse effects, primarily nephrotoxicity.^{[1][2]} Preclinical research suggests that the toxicity of **Bucetin** is not directly caused by the parent compound but rather by its primary metabolite, 4-ethoxyaniline (also known as p-phenetidine). This guide will delve into the metabolic activation of **Bucetin** and the subsequent in vitro effects of 4-ethoxyaniline.

Metabolic Pathway of Bucetin

The primary metabolic pathway of **Bucetin** involves the deacylation of the parent molecule to form 4-ethoxyaniline. This biotransformation is a critical step in the toxification process.





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References

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